![molecular formula C16H20N2O3 B2802885 2-(1-(cyclobutanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903140-76-0](/img/structure/B2802885.png)
2-(1-(cyclobutanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(cyclobutanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research has developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting the flexibility of these compounds in chemical reactions. For example, derivatives have been produced from 3-sulfolene through epoxidation and subsequent nucleophilic attack, leading to amino and triazole derivatives as well as hydroxyl analogs through cis-hydroxylation (Tan et al., 2016).
Anticonvulsant Activities
Some isoindole-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant activities, showcasing the potential therapeutic applications of these compounds (Sharma et al., 2016).
Carbonic Anhydrase Inhibition
New derivatives have shown significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for pharmacological development (Kocyigit et al., 2016).
Anticancer Activities
- Evaluation of Cytotoxic Potentials: Some derivatives have been evaluated for their cytotoxic potentials against various cancer cell lines, including HeLa, C6, and A549. Compounds with specific functional groups showed promising anticancer activities, highlighting the importance of structural diversity in medicinal chemistry (Tan et al., 2020).
Molecular and Crystal Structure Studies
- Tricyclic N-Aminoimides: The synthesis of new tricyclic N-aminoimides has been achieved, with studies on their molecular and crystal structures providing insights into their stereochemistry and potential for further chemical modification (Struga et al., 2007).
properties
IUPAC Name |
2-[1-(cyclobutanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(10-4-3-5-10)17-8-11(9-17)18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,10-13H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCGJUZFZBRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclobutanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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